Ruthenium(IV) oxide

説明

Significance of Ruthenium(IV) Oxide in Contemporary Materials Science and Catalysis

This compound is a versatile material with a wide array of applications stemming from its exceptional electronic and catalytic properties. ijnnonline.net In materials science, it is a key component in the fabrication of thick-film resistors and has shown promise as a material for supercapacitors due to its ability to store large amounts of charge. wikipedia.orgwikidoc.org Its high charge transfer capability makes it an active material in supercapacitors, with reported specific capacitance values reaching as high as 1120 F g⁻¹ in composite structures. wikipedia.orgmdpi.com

In the realm of catalysis, RuO₂ is a highly effective electrocatalyst. It is notably used for the oxygen evolution reaction (OER) and the chlorine evolution reaction (CER). utelectrode.commdpi.com Its catalytic prowess is also harnessed in various industrial processes, including the Sumitomo-Deacon process for chlorine production and the Fischer-Tropsch process. wikipedia.org The material's efficiency in these reactions is a subject of ongoing research, with studies focusing on aspects like the influence of crystal orientation and the development of composite materials to enhance performance. mit.edumaterialsciencejournal.org

Interactive Table: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | RuO₂ | wikipedia.org |

| Molar Mass | 133.07 g/mol | wikipedia.org |

| Appearance | Black solid | wikipedia.org |

| Density | 6.97 g/cm³ | wikipedia.org |

| Crystal Structure | Rutile (tetragonal) | wikipedia.orgwikidoc.org |

| Solubility in Water | Insoluble | wikipedia.orgwikidoc.org |

| Sublimation Point | 1200 °C | wikidoc.org |

Historical Trajectories and Key Milestones in this compound Research

The journey of ruthenium, the element underlying RuO₂, began in the early 19th century. Although initial claims of its discovery were made, it was Karl Karlovich Klaus who definitively isolated and confirmed it as a new element in 1840, naming it after the Latin word for Russia. rsc.org For many years, the high cost and rarity of ruthenium limited its applications. rsc.org

A significant milestone in RuO₂ research was the development of dimensionally stable anodes (DSAs) coated with ruthenium oxide. These anodes revolutionized the chlor-alkali industry, which produces chlorine and sodium hydroxide (B78521). utelectrode.commdpi.com More recently, research has focused on nanosized RuO₂. The synthesis of RuO₂ nanoparticles has opened new avenues for its application in areas like high-performance supercapacitors and advanced catalytic systems. ijnnonline.netrsc.org The development of various synthesis methods, such as co-precipitation and microwave-assisted hydrothermal techniques, has allowed for greater control over the material's properties at the nanoscale. ijnnonline.netmdpi.com

Emerging Research Frontiers and Interdisciplinary Linkages for this compound

The future of this compound research is vibrant and increasingly interdisciplinary. Current frontiers include the development of highly efficient catalysts for water splitting, a clean and renewable method for hydrogen production. mdpi.commit.edu Researchers are exploring strategies like doping RuO₂ with other metals and creating nanocomposites to improve both the activity and stability of these catalysts. researchgate.netresearchgate.net

Another exciting area is the application of RuO₂ in advanced energy storage devices. The focus is on fabricating electrodes for supercapacitors with enhanced specific capacitance, rate capability, and cycling stability. mdpi.comresearchgate.net This involves creating novel composite materials, for instance, by combining RuO₂ with materials like graphene. mdpi.com Furthermore, the unique electronic properties of RuO₂ are being investigated for their potential use in microelectronics and as sensitive thermometers for low-temperature applications. wikipedia.org The convergence of materials science, chemistry, and physics is driving innovation, promising new applications for this remarkable compound.

Interactive Table: Research Findings on this compound Applications

| Application Area | Key Finding | Source |

| Supercapacitors | RuO₂/rGO nanocomposite exhibited a specific capacitance of 1120 F g⁻¹ at 1 A g⁻¹. | mdpi.com |

| Supercapacitors | Green biosynthesized RuO₂ on nickel foam showed a specific capacitance of 750 F g⁻¹ at a current density of 10 A g⁻¹. | rsc.org |

| Oxygen Evolution Reaction (OER) | Nanocrystalline RuO₂ films displayed high OER electrocatalytic activities in acidic media. | rsc.org |

| Oxygen Evolution Reaction (OER) | Doping RuO₂ is a beneficial strategy to enhance catalytic activity and stability. | researchgate.net |

| Chlorine Evolution Reaction (CER) | RuO₂-based coatings on titanium anodes are used for industrial production of chlorine. | utelectrode.com |

| Chlorine Evolution Reaction (CER) | A monolayer of TiO₂ on RuO₂(110) enhances selectivity towards CER. | capes.gov.br |

Structure

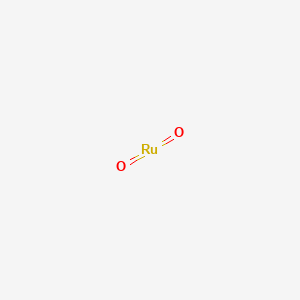

2D Structure

特性

IUPAC Name |

dioxoruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ru | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIAKWEIIZHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ru]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RuO2, O2Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | Ruthenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ruthenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065193 | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ruthenium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-10-1, 11113-84-1 | |

| Record name | Ruthenium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium (IV) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Fabrication Methodologies for Ruthenium Iv Oxide

Solution-Based Synthesis Approaches

Solution-based methods are versatile and widely employed for the synthesis of RuO₂ due to their ability to produce materials with tailored characteristics under relatively mild conditions. These approaches involve the chemical transformation of soluble ruthenium precursors in a liquid medium.

Sol-Gel Synthesis Protocols

The sol-gel method is a prominent technique for preparing nanostructured materials, including RuO₂. researchgate.net This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. By carefully selecting precursors and controlling reaction conditions, the sol-gel method allows for precise management of the final product's composition and microstructure. researchgate.net

A common approach involves using alcoholic solutions of ruthenium precursors, such as ruthenium(III) ethoxide (Ru(OEt)₃) or ruthenium(III) chloride (RuCl₃). researchgate.net For instance, nanocrystalline RuO₂ films can be obtained by dip-coating a substrate in an alcoholic solution of Ru(OEt)₃, followed by thermal treatment in either air or nitrogen at temperatures ranging from 100 to 400 °C. researchgate.net Another variation uses propylene (B89431) oxide to induce gelation in an ethanolic solution of hydrated ruthenium chloride ('RuCl₃·xH₂O'), forming a monolithic gel that is then dried. researchgate.net

A template-assisted sol-gel technique has been developed to synthesize RuO₂ nanowires. nih.govacs.orgnih.gov In this method, a polycarbonate filter membrane is impregnated with a RuCl₃ sol. Gelation is then initiated by exposure to propylene oxide vapors, which react with the RuCl₃ within the template's pores. The resulting sol-gel is converted into crystalline tetragonal RuO₂ nanowires by annealing at 600 °C for 30 minutes. nih.govacs.org This technique yields polycrystalline nanowires composed of interconnected, highly crystalline nanoparticles. nih.gov

Table 1: Comparison of Sol-Gel Synthesis Parameters for Ruthenium(IV) Oxide

| Precursor | Method | Resulting Morphology | Post-Synthesis Treatment |

| Ru(OEt)₃ | Dip-coating from alcoholic solution | Nanocrystalline film | Thermal treatment (100-400 °C) |

| 'RuCl₃·xH₂O' | Gelation with propylene oxide in ethanol (B145695) | Monolithic gel/xerogel | Ambient drying |

| RuCl₃ | Template-assisted with propylene oxide | Nanowires (~130 nm diameter) | Annealing (600 °C) |

Co-precipitation Techniques for Nanoparticle Formation

Co-precipitation is a straightforward and cost-effective method for synthesizing fine, high-purity metal oxide nanoparticles. ijnnonline.net This technique involves the simultaneous precipitation of a soluble metal salt precursor and other species from a solution, often by changing the pH. Careful control over process parameters like pH, temperature, stirring rate, and reactant concentrations allows for the production of particles with desired shapes and sizes. ijnnonline.net

One protocol for synthesizing RuO₂ nanoparticles starts with dissolving ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) in deionized water. ijnnonline.net A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is then slowly added to the solution while maintaining a specific pH, for instance, around 8. The reaction is often heated (e.g., to 80°C) and stirred for a period to ensure complete reaction. The resulting precipitate is then washed, dried, and calcined at high temperatures (e.g., 950°C) to yield the final tetragonal RuO₂ nanoparticles. ijnnonline.net The use of a surfactant, like octanoic acid, can help control particle size and prevent agglomeration, resulting in sphere-like nanoparticles. ijnnonline.net

Another application of this technique is the synthesis of supported catalysts. For example, RuO₂·xH₂O nanoparticles can be supported on cobalt-aluminum layered double hydroxide (CoAl-LDH) using a co-precipitation method where a solution containing the metal precursors (including RuCl₃·xH₂O) is precipitated by the controlled addition of a base. rsc.org

Table 2: Research Findings on Co-precipitation Synthesis of RuO₂ Nanoparticles

| Precursor | Precipitating Agent | Surfactant/Support | Key Parameters | Resulting Product |

| RuCl₃·xH₂O | Sodium Hydroxide (NaOH) | Octanoic Acid | pH ~8, Temp: 80°C, Calcination: 950°C | Tetragonal, sphere-like RuO₂ nanoparticles (~50 nm) ijnnonline.net |

| RuCl₃·xH₂O, Co(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O | Sodium Hydroxide (NaOH) & Sodium Carbonate (Na₂CO₃) | CoAl-LDH Support | pH 9-10, Room Temperature | RuO₂·xH₂O nanoparticles on CoAl-LDH rsc.org |

Hydrothermal and Solvothermal Methodologies

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to produce crystalline materials. These techniques are highly effective for synthesizing various metal oxide nanostructures, including RuO₂. researchgate.net They offer advantages such as low synthesis temperatures and the ability to produce materials with high crystallinity and controlled morphology. mdpi.com

Hydrous crystalline RuO₂ nanoparticles with a uniform size (mean diameter of 2.6 nm) have been successfully prepared via hydrothermal synthesis at 180°C for 24 hours. researchgate.net Similarly, RuO₂ nanosheets can be synthesized through a simple hydrothermal route, sometimes in the presence of a surfactant like polyethylene (B3416737) glycol (PEG) to prevent aggregation and influence the final morphology. semanticscholar.orgresearchgate.net In a typical procedure, a ruthenium precursor is dissolved in water, with or without a surfactant, and the solution is sealed in an autoclave and heated. The resulting material exhibits a cubic structure and crystalline nature. researchgate.net

The solvothermal approach has also been noted as a prominent technique for synthesizing hydrous this compound (RuO₂·xH₂O). Furthermore, research has shown that low-temperature (200°C) hydrothermal methods can be used to synthesize novel ruthenium(V) oxides by using a highly oxidized precursor like potassium perruthenate (KRuO₄), which is reduced during the reaction. researchgate.netwarwick.ac.uk This contrasts with typical methods that oxidize a lower-valent ruthenium precursor. researchgate.net

Electroless Deposition Strategies

Electroless deposition, or electroless plating, is a method for depositing a uniform layer of metal or metal oxide onto a substrate without the use of external electrical power. The process relies on an autocatalytic chemical reaction in an aqueous solution.

For ruthenium, a novel electroless plating bath has been developed to deposit ruthenium directly onto various substrates. msrjournal.com This bath typically contains a ruthenium source, such as a ruthenium chloride solution, a complexing agent, and a reducing agent like hydrazine. google.com The deposition is carried out in a heated, strongly alkaline environment (e.g., at 328 K or ~55°C). msrjournal.comgoogle.com The as-deposited films often consist of a mixture of amorphous RuOₓ and metallic Ru. researchgate.net A subsequent hydrogen reduction treatment can be used to obtain a fully metallic Ru film. researchgate.net Conversely, the deposited metallic film can be oxidized to form ruthenium oxide. This method is valuable for creating thin films and composite membranes. msrjournal.com

Table 3: Parameters for Electroless Deposition of Ruthenium

| Bath Component | Purpose | Example Compound | Typical Conditions |

| Ruthenium Source | Provides Ru ions | Ruthenium Chloride (RuCl₃) | - |

| Reducing Agent | Reduces Ru ions to Ru metal | Hydrazine (N₂H₄) | - |

| Complexing Agent | Stabilizes Ru ions in solution | Ammonia (B1221849), Nitrite Salt | - |

| pH Modifier | Controls bath alkalinity | Sodium Hydroxide (NaOH) | Strong alkaline environment |

| Temperature | Controls reaction rate | 40°C - 70°C | - |

Chemical Exfoliation for Two-Dimensional Structures

Chemical exfoliation is a top-down approach used to synthesize two-dimensional (2D) materials, such as nanosheets, from their layered bulk counterparts. researchgate.net This soft-chemical technique involves weakening the interlayer forces, typically van der Waals forces, by intercalating ions or molecules between the layers, which facilitates their separation into monolayers. researchgate.net

For ruthenium oxide, 2D ruthenate nanosheets can be produced by the chemical exfoliation of layered ruthenium oxides like sodium ruthenate (NaRuO₂). researchgate.net The process often involves an ion-exchange reaction where the interlayer cations (e.g., Na⁺ or K⁺) in the layered precursor are replaced with larger organic cations, such as tetrabutylammonium (B224687) (TBA⁺). This intercalation increases the interlayer spacing and weakens the attraction between the layers, allowing them to be exfoliated into single or few-layer nanosheets. researchgate.net

The exfoliation process can be significantly enhanced by ultrasonication. Applying ultrasound energy to the solution containing the intercalated compound can dramatically increase the yield of nanosheets in a much shorter time compared to conventional ion-exchange methods alone. hielscher.com For example, just 15 minutes of ultrasonication can increase the quantity of exfoliated RuO₂ sheets by over 50%. hielscher.com

Wet Chemical Routes for Controlled Nanoparticle Synthesis

"Wet chemical routes" is a broad category encompassing various solution-based methods for synthesizing nanoparticles with controlled size and shape. These methods offer flexibility in manipulating reaction parameters to achieve desired material characteristics.

One such method is a two-phase route for producing dissolvable, size- and shape-controlled amorphous ruthenium dioxide nanoparticles. acs.orgresearchgate.net The synthesis can be influenced by adjusting reaction time, temperature, monomer concentration, and the choice of capping agents. acs.org The resulting amorphous structure of the hydrous RuO₂ allows for efficient proton intercalation, which is beneficial for applications like supercapacitors. researchgate.net

Another approach involves the reduction of RuCl₃ in room-temperature ionic liquids using a reducing agent like sodium borohydride (B1222165) (NaBH₄). scispace.com This method can produce stable, near mono-dispersed RuO₂ nanoparticles with a narrow size distribution (e.g., 2-3 nm). These nanoparticles can be isolated as a powder and redispersed for use in catalysis. scispace.com It is noted that these RuO₂ nanoparticles are often reduced in-situ by hydrogen to form the catalytically active Ru(0) species for hydrogenation reactions. scispace.com

Thin Film Deposition Techniques

The fabrication of high-quality this compound (RuO₂) thin films is critical for their application in various advanced technologies. A range of sophisticated deposition techniques have been developed to control the film's structural, electrical, and chemical properties with high precision. These methods offer distinct advantages in terms of film quality, conformality, and suitability for specific substrates and applications.

Sputtering Techniques, including RF Magnetron Sputtering

Sputtering is a widely utilized physical vapor deposition (PVD) method for producing RuO₂ thin films, valued for its scalability and precise control over film properties. mdpi.com In this process, a ruthenium metal target is bombarded with energetic ions, typically from an inert gas like argon, in a vacuum chamber. The dislodged ruthenium atoms then react with oxygen, introduced into the chamber, to deposit a RuO₂ film on a substrate.

Radio-frequency (RF) magnetron sputtering is a common variant that enhances ionization efficiency, allowing for lower operating pressures and temperatures. The ratio of oxygen to the inert gas is a critical parameter that significantly influences the film's stoichiometry, surface characteristics, and electrochemical behavior. mdpi.com For instance, studies have shown that varying the oxygen partial pressure can tune the carrier type in the resulting film from electron-dominated to hole-dominated. acs.org

High-temperature reactive direct current (DC) sputtering has been successfully used to grow heteroepitaxial RuO₂ films on titanium dioxide (TiO₂) substrates. acs.org By maintaining a substrate temperature of 450 °C in an atmosphere of argon and oxygen, high-quality, single-crystal films with controlled orientations can be achieved. acs.org The crystalline quality of the sputtered films is comparable or even superior to those grown by other methods like chemical vapor deposition. acs.org However, compressive stress in the films can be an issue, which tends to increase with lower total pressure and higher oxygen partial pressure, potentially leading to film delamination. researchgate.net

| Parameter | Value/Range | Effect | Source |

|---|---|---|---|

| Target | Ruthenium (Ru), 99.99% purity | Source material for the film | mdpi.com |

| Substrate | SiO₂/Si, TiO₂ | Foundation for film growth | mdpi.comacs.org |

| Sputtering Gas | Argon (Ar) and Oxygen (O₂) | Ar for sputtering, O₂ for reactive deposition | mdpi.comacs.org |

| Oxygen Concentration | 20% - 50% | Influences stoichiometry, surface chemistry, and electrocatalytic performance | mdpi.com |

| Substrate Temperature | Ambient to 450 °C | Affects crystallinity and film orientation | acs.orgaemdeposition.com |

| Working Pressure | ~15 mTorr | Affects film stress and density | acs.orgresearchgate.net |

Pulsed Laser Deposition (PLD) for Epitaxial Films

Pulsed Laser Deposition (PLD) is a versatile technique for growing high-quality, stoichiometric, and epitaxial thin films of complex materials like RuO₂. aip.orgias.ac.in In PLD, a high-power pulsed laser is focused onto a target of the material to be deposited, creating a plasma plume that expands and deposits onto a heated substrate. ias.ac.in This method allows for precise control over film thickness and stoichiometry, making it ideal for fundamental materials science research. aip.org

Systematic studies have been conducted to grow epitaxial RuO₂(110) films on TiO₂(110) substrates. aip.orgaip.org Key challenges in the PLD of RuO₂ include the laser-induced metallization of the target and achieving the correct oxidation state of the ruthenium. aip.org Optimal conditions have been identified to balance metal oxidation and the mobility of particles during nucleation. For RuO₂, a growth temperature of 700 K and an oxygen partial pressure of 1 × 10⁻³ mbar have been found to be effective. aip.orgaip.orgarxiv.org

The growth mode of RuO₂ films in PLD can be influenced by the deposition rate. At high rates, a layer-by-layer growth can be observed for the initial few unit cells. aip.orgaip.orgarxiv.org At lower rates, the lattice mismatch between the film and the substrate can lead to the initial formation of three-dimensional islands, which then merge and continue to grow in a step-flow mode, resulting in highly crystalline and flat films. aip.orgaip.orgarxiv.org This technique has been used to produce stoichiometric and uniform epitaxial films with thicknesses up to 30 nm. aip.orgarxiv.org

| Parameter | Value | Source |

|---|---|---|

| Substrate Temperature | 700 K | aip.orgaip.orgarxiv.org |

| Oxygen Partial Pressure | 1 × 10⁻³ mbar | aip.orgaip.orgarxiv.org |

| Target-Substrate Distance | 3.5 - 4 cm | ias.ac.in |

| Laser Energy Density | 1 - 5 J/cm² | ias.ac.in |

| Resulting Film Thickness | Up to 30 nm | aip.orgarxiv.org |

Chemical Solution Deposition (CSD) Protocols

Chemical Solution Deposition (CSD), often referred to as a sol-gel method, presents a cost-effective and flexible alternative to physical deposition techniques for preparing RuO₂ thin films. arxiv.org This method involves the synthesis of a precursor solution (the "sol"), which is then applied to a substrate by techniques such as spin-coating or dip-coating. A subsequent heat treatment (annealing) transforms the precursor film into the desired oxide.

A variety of precursors can be used for the CSD of RuO₂. Ruthenium(III) chloride (RuCl₃·nH₂O) dissolved in solvents like ethanol is a commonly used starting material. arxiv.orgsphinxsai.com Films prepared from this precursor and annealed at temperatures around 700-800°C can achieve low electrical resistivity. arxiv.org Another precursor, ruthenium ethoxide (Ru(OEt)₃), has also been used to prepare nanocrystalline RuO₂ films via dip-coating followed by thermal treatments. researchgate.net

The process typically involves preparing a solution of the ruthenium precursor, aging it to form a gel, and then depositing it onto the substrate. sphinxsai.com For instance, a 0.01 M solution of ruthenium trichloride (B1173362) can be aged for 24 hours to form a gel, which is then spin-coated onto a steel substrate at around 3000 rpm. sphinxsai.com The final annealing temperature plays a crucial role in the film's crystallinity and properties, with temperatures as high as 900°C being used to obtain a tetragonal phase. sphinxsai.com While CSD offers advantages in terms of cost and simplicity, achieving the same level of purity and crystalline quality as vacuum-based techniques can be challenging.

Thermal Decomposition Methods for Film Formation

Thermal decomposition is a straightforward method for forming RuO₂ films, where a precursor compound is heated in a suitable atmosphere, causing it to decompose and form the oxide on a substrate. This technique can be applied to a variety of solid or solution-based precursors.

One common approach involves the thermal decomposition of ruthenium salts. For example, films can be fabricated by depositing a precursor solution, such as one containing Ruthenium(III) chloride or Ruthenium(III) acetylacetonate, onto a substrate and then heating it. nih.govresearchgate.net The choice of precursor and calcination temperature significantly affects the final properties of the oxide film. nih.gov Ruthenium nitrosyl nitrate (B79036) has also been explored as a precursor to avoid residual chlorine, although it may require higher calcination temperatures to achieve a stable crystalline oxide compared to chloride precursors. nih.gov

Organometallic precursors are also widely used in both thermal decomposition and chemical vapor deposition (CVD) processes. rsc.orgrsc.orgresearchgate.net Compounds like tricarbonyl(trimethylenemethane)ruthenium (Ru(C₄H₆)(CO)₃) can be decomposed thermally. rsc.orgrsc.org Studies of its gas-phase decomposition show that the CO ligands are released at around 600 K. rsc.org The volatile precursor ruthenium tetroxide (RuO₄) can be decomposed at relatively low temperatures (150–220 °C) to yield high-quality, carbon-free RuO₂ films. rsc.org

Electrodeposition Processes

Electrodeposition is a solution-based technique that offers a simple, low-cost, and versatile method for preparing RuO₂ films. researchgate.net This process involves the deposition of the oxide onto a conductive substrate from an electrolyte solution containing a ruthenium salt, typically RuCl₃·xH₂O. researchgate.net The deposition can be achieved through various electrochemical methods, including anodic deposition, cathodic deposition, and cyclic voltammetry. researchgate.netresearchgate.net

In anodic deposition, a positive potential is applied to the substrate, causing the oxidation of Ru³⁺ ions to Ru⁴⁺ and the subsequent deposition of hydrous ruthenium oxide (RuO₂·nH₂O). researchgate.netresearchgate.net This method can produce films with morphologies similar to those obtained by thermal decomposition. researchgate.net Anodic deposition of ruthenium oxides can be effectively achieved in the potential range of approximately 0.9–1.1 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net

Cyclic voltammetry (CV) is another powerful electrodeposition technique where the potential of the substrate is repeatedly swept between two set values. researchgate.netosti.gov This method allows for the growth of hydrous ruthenium oxide films with a porous morphology and a mixed oxyruthenium species with various oxidation states. osti.gov The growth rate of the film can be controlled by the number of cycles. osti.gov Cathodic deposition, which occurs at negative potentials (e.g., more negative than -0.30 V vs. SCE), can also be used, often in conjunction with hydrogen evolution. researchgate.netucf.edu

Atomic Layer Deposition (ALD) for Conformal Coatings

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique capable of producing highly uniform and conformal coatings with precise thickness control at the atomic level. rsc.orgelectrochem.org The ALD process is based on sequential, self-limiting surface reactions. For RuO₂, this typically involves alternating pulses of a ruthenium precursor and an oxygen source, separated by purging steps.

A variety of precursors have been investigated for the ALD of RuO₂. One process uses the inorganic precursor ruthenium tetroxide (RuO₄) in combination with alcohols like methanol. imec-publications.beacs.orgbohrium.com This low-temperature process (60–120 °C) shows immediate linear growth without a significant nucleation delay. imec-publications.beacs.orgbohrium.com The growth per cycle (GPC) is approximately 1 Å/cycle with methanol. imec-publications.beacs.org The as-deposited films are typically amorphous but can be crystallized into the rutile phase by annealing at around 420 °C. imec-publications.beacs.orgbohrium.com The reaction mechanism involves the partial reduction of the RuO₂ surface by the alcohol, followed by re-oxidation and deposition by the RuO₄ precursor. imec-publications.beacs.org

Other precursors, such as the zero-valent organometallic compound η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl [Ru(DMBD)(CO)₃], have also been used with O₂ as the co-reactant. researchgate.net Thermal ALD using this precursor has a temperature window of 220-240 °C and yields crystalline rutile RuO₂ films. researchgate.net Plasma-enhanced ALD (PEALD) can also be employed, for example, using Ru(EtCp)₂ and an oxygen plasma, which can result in the formation of polycrystalline RuO₂ at temperatures below 375 °C. mdpi.com

| Precursor System | Deposition Temperature | Growth Per Cycle (GPC) | Film Properties | Source |

|---|---|---|---|---|

| RuO₄ + Methanol | 60 - 120 °C | ~1 Å/cycle | Amorphous as-deposited; crystallizes to rutile upon annealing (~420 °C) | imec-publications.beacs.orgbohrium.com |

| Ru(DMBD)(CO)₃ + O₂ (Thermal) | 220 - 240 °C | 0.065 nm/cycle | Crystalline rutile phase | researchgate.net |

| Ru(EtCp)₂ + O₂ Plasma (PEALD) | < 375 °C | Not specified | Polycrystalline RuO₂ | mdpi.com |

Spray Pyrolysis and Spray Deposition Techniques

Spray pyrolysis is a versatile and cost-effective method for synthesizing this compound (RuO₂) powders and thin films at atmospheric pressure. The process involves the atomization of a precursor solution, typically containing a ruthenium salt like ruthenium(III) chloride, into fine droplets. These droplets are then directed towards a heated substrate or through a furnace. The high temperature causes the solvent to evaporate and the precursor to thermally decompose, resulting in the formation of RuO₂.

This technique allows for large-area deposition and is adaptable for industrial-scale production. The characteristics of the resulting RuO₂ material, such as its crystallinity, morphology, and electrical properties, can be controlled by adjusting various synthesis parameters. These parameters include the concentration of the precursor solution, the spray rate, the substrate temperature, and the carrier gas. For instance, ultrasonic spray pyrolysis is a variation that uses ultrasonic frequencies to generate a finer aerosol, which can lead to the formation of more uniform and smaller particles.

Researchers have successfully used spray pyrolysis to deposit amorphous RuO₂ thin films that are effective for applications like electrochemical supercapacitors. The resulting films often exhibit interconnected granular structures. The simplicity and scalability of spray pyrolysis make it an attractive method for producing RuO₂ for various electronic and electrochemical devices.

Nanostructure and Morphological Engineering

The functionality and performance of this compound in various applications are highly dependent on its structure and morphology at the nanoscale. Consequently, significant research has been dedicated to engineering specific nanostructures of RuO₂, including nanoparticles, nanorods, nanowires, thin films, and composite materials.

Synthesis of this compound Nanoparticles

A variety of methods have been developed for the synthesis of this compound nanoparticles, each offering distinct advantages in controlling particle size, morphology, and properties.

One common approach is co-precipitation , where a ruthenium precursor, such as Ruthenium(III) chloride (RuCl₃·xH₂O), is dissolved in water. A precipitating agent, like sodium hydroxide (NaOH), is then added to induce the formation of a precipitate. The use of a surfactant, such as octanoic acid, can help control the particle size and prevent agglomeration. The precipitate is then washed, dried, and calcined at high temperatures to yield tetragonal, sphere-like RuO₂ nanoparticles. This method is valued for being convenient, environmentally friendly, and low-cost, producing nanoparticles with an average size of around 50 nm. researchgate.net

Green synthesis routes have also emerged as an eco-friendly alternative. These methods utilize plant extracts, such as from Acalypha indica or Gunnera perpensa, which contain phytochemicals that act as both reducing and stabilizing agents. mdpi.comresearchgate.net In a typical process, a ruthenium salt is mixed with the plant extract, leading to the reduction of ruthenium ions and the formation of RuO₂ nanoparticles. researchgate.net This approach avoids the use of toxic chemicals and can produce nanoparticles with sizes ranging from 6 to 25 nm. mdpi.com The resulting nanoparticles have been observed to have hexagonal-like platelet and octahedral cuboid-like structures. researchgate.net

Other synthesis techniques include the hydrothermal method , which has been used to prepare highly uniform, crystalline RuO₂ nanoparticles with mean diameters as small as 2.6 nm. A two-phase route has also been employed to create amorphous RuO₂ nanoparticles, where reaction parameters like time, temperature, and precursor concentration are adjusted to control the nanoparticle morphology. acs.org Furthermore, a novel approach using ruthenium nitrosyl nitrate as a precursor in flow 3D helical reactors allows for the continuous synthesis of nanoparticles with tunable sizes between 2 and 4 nm. umn.edu

Table 1: Comparison of this compound Nanoparticle Synthesis Methods

| Synthesis Method | Precursor Example | Key Reagents/Conditions | Typical Particle Size | Resulting Morphology |

|---|---|---|---|---|

| Co-precipitation researchgate.net | Ruthenium(III) chloride | Sodium hydroxide, Octanoic acid, 80°C then 950°C calcination | ~50 nm | Sphere-like |

| Green Synthesis mdpi.comresearchgate.net | Ruthenium(III) chloride | Plant extracts (Acalypha indica, Gunnera perpensa), 60-80°C | 6-25 nm | Hexagonal platelets, Octahedral cuboids |

| Hydrothermal researchgate.net | - | 180°C for 24 h | ~2.6 nm | Uniform, crystalline |

| Flow Synthesis umn.edu | Ruthenium nitrosyl nitrate | Sodium borohydride, 3D helical reactor | 2-4 nm | Uniform, narrow size distribution |

Fabrication of this compound Nanorods

The fabrication of one-dimensional nanostructures like nanorods is of great interest due to their high aspect ratio and large surface area, which are beneficial for catalytic and electronic applications. This compound nanorods have been synthesized, sometimes in conjunction with ruthenium metal nanoclusters.

Development of this compound Nanowires

The development of this compound nanowires has been explored through various strategies, often focusing on composite materials or template-assisted methods. While the direct synthesis of pure RuO₂ nanowires is less common, their properties are integrated into nanowire architectures through innovative fabrication techniques.

One approach is the creation of nanocomposites where RuO₂ nanoparticles are combined with pre-synthesized nanowires of other materials. For example, a heterostructured nanocomposite of Molybdenum disulfide (MoS₂) nanowires and RuO₂ nanoparticles has been synthesized using a hydrothermal method followed by a chemical reduction and calcination process. Similarly, Copper(II) oxide (CuO) nanowire arrays have been used as a scaffold for RuO₂ in ternary nanocomposites with multi-walled carbon nanotubes (MWCNTs), also prepared via a hydrothermal method. mdpi.com

A more direct route to fabricating nanowires of a specific material is template-assisted synthesis . mdpi.com This is a versatile and cost-effective technique that employs a nanoporous template, most commonly anodic aluminum oxide (AAO). mdpi.comijnnonline.net The process involves filling the cylindrical pores of the template with the desired material. For RuO₂, this could be achieved through methods like electrodeposition or using a sol-gel process. semanticscholar.org After filling, the template is typically dissolved, leaving behind an array of nanowires whose diameter and length are defined by the pore dimensions of the template. mdpi.com This method allows for precise control over the nanowire geometry, making it a promising approach for the fabrication of RuO₂ nanowires for various applications. mdpi.com

Growth of this compound Thin Films

This compound thin films are crucial components in many electronic and electrochemical devices. A variety of deposition techniques have been developed to grow high-quality RuO₂ films, with the choice of method often depending on the desired film properties and the specific application.

Physical Vapor Deposition (PVD) methods are widely used. Reactive sputtering , particularly DC reactive sputtering, is a common technique where a ruthenium target is sputtered in an oxygen-containing atmosphere to deposit a RuO₂ film on a substrate. semanticscholar.orgwikipedia.org The properties of the film, such as resistivity and roughness, can be tuned by controlling the oxygen percentage during deposition. wikipedia.org A variation of this is Bias Target Sputtering (BTS) , a hybrid technology that offers superior film properties at low processing temperatures. wikipedia.orgPulsed Laser Deposition (PLD) is another PVD method where a high-power laser is used to ablate a RuO₂ target, with the resulting plasma depositing as a thin film on a heated substrate. Studies have shown that increasing the substrate temperature during PLD can lead to an increase in the density, roughness, and crystallinity of the RuO₂ films. acs.org

Chemical Vapor Deposition (CVD) is another key technique for growing RuO₂ thin films. up.ac.za In this process, volatile ruthenium-containing precursor compounds are introduced into a reaction chamber where they decompose on a heated substrate to form a RuO₂ film. up.ac.za A more advanced variant is Atomic Layer Deposition (ALD) , which allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. ALD of RuO₂ can be achieved using a zero-valent organometallic precursor and molecular oxygen as the reactant, resulting in films with low resistivity and excellent step coverage, even on high-aspect-ratio structures.

Additionally, thermal oxidation of a pre-deposited ruthenium metal thin film can be used to form a RuO₂ layer. This method can result in the simultaneous growth of a 2D thin film oxide and 3D nano-columns on the surface.

Table 2: Overview of this compound Thin Film Deposition Techniques

| Deposition Technique | Typical Precursor/Target | Key Process Parameters | Resulting Film Properties |

|---|---|---|---|

| Bias Target Sputtering (BTS) wikipedia.org | Ruthenium Target | Oxygen percentage, Negative target bias | Low resistivity (~150 µΩ·cm), Smooth (~0.5 nm roughness) at room temp. |

| Pulsed Laser Deposition (PLD) acs.org | Ruthenium Oxide Target | Substrate temperature (e.g., 500°C) | Increased density and roughness with temperature, strong crystalline orientation. |

| Atomic Layer Deposition (ALD) | (Ethylbenzyl)(1,3-cyclohexadienyl)Ru(0) | Deposition temperature (e.g., 225°C), Reactant flow rate and pulse time | Highly conformal, Low resistivity (~118 µΩ·cm), Negligible roughness (~0.33 nm). |

| Thermal Oxidation | Ruthenium Thin Film | Annealing temperature (>200°C) | Formation of both 2D oxide film and 3D nano-columns. |

Rational Design of this compound Composite Materials

To enhance the properties of this compound for specific applications, particularly in energy storage and catalysis, a rational design approach is often employed to create composite materials. This involves combining RuO₂ with other materials to leverage synergistic effects, improving performance beyond that of the individual components.

A major focus has been on composites with carbon-based nanomaterials . Materials like multi-walled carbon nanotubes (MWCNTs) and carbon black are excellent conductive supports with high surface areas. Hydrous ruthenium oxide (h-RuO₂) nanocomposites with MWCNTs, synthesized by methods such as the hydrothermal method, have demonstrated exceptionally high specific capacitance. The carbon nanotubes form a conductive network that facilitates charge transport, while the hydrous RuO₂ provides a high pseudocapacitance. Similarly, RuO₂/carbon black nanocomposites prepared by an impregnation method have also shown impressive specific capacitance values.

Another strategy involves creating composites with other transition metal oxides . The goal is to create heterostructures that benefit from the combined properties of the different oxides. For instance, Ru-Co oxides/Co₃O₄ double-shelled hollow polyhedrons have been constructed by pyrolyzing a core-shelled structured precursor. The resulting heterogeneous interface between the Ru-Co oxides and Co₃O₄ can facilitate electron transfer and optimize the electronic configuration, which is beneficial for applications like the hydrogen evolution reaction. Similarly, ternary nanocomposites of Copper(II) oxide (CuO), RuO₂, and MWCNTs have been developed via hydrothermal synthesis, where the synergistic interaction between the components leads to enhanced electrochemical characteristics. mdpi.com

The synthesis of these composite materials often involves multi-step processes. For example, MWCNTs can be grown on a titanium current collector, followed by the electrodeposition of hydrous RuO₂. This rational design allows for the creation of hierarchical structures with optimized performance for high-energy-density supercapacitors and efficient catalysts.

This compound-Carbon Nanocomposites (e.g., MWCNTs, Graphene Oxide, Biochar)

The synergistic combination of this compound with various carbon nanoforms has led to the development of high-performance composite materials. These carbon structures act as conductive scaffolds, enhance the accessible surface area of RuO₂, and prevent the agglomeration of RuO₂ nanoparticles, thereby improving electrochemical performance.

Multi-Walled Carbon Nanotubes (MWCNTs):

A variety of methods have been employed to deposit RuO₂ nanoparticles onto MWCNTs. The microwave-polyol process, for instance, allows for the uniform coating of MWCNTs with crystalline and partially hydrous RuO₂·0.64H₂O nanoparticles, approximately 2 nm in diameter. researchgate.net This method avoids the need for additional thermal or electrochemical oxidation. Another approach involves the impregnation of MWCNTs with a ruthenium precursor, such as Ruthenium(III) chloride hydrate, followed by a reduction or oxidation step. scirp.orgacs.org For example, a 5%wt Ru on MWCNT catalyst can be synthesized for applications in CO oxidation. scirp.org The functionalization of MWCNTs, often through acid treatment, can facilitate the dispersion and anchoring of RuO₂ nanoparticles. acs.org Furthermore, techniques like magnetic-sputtering in an Ar/O₂ atmosphere have been used to deposit RuO₂ onto MWNTs, significantly increasing the capacitance of the resulting nanocomposite electrodes. researchgate.net

| Synthesis Method | Precursors | Key Conditions | RuO₂ Particle Size | Key Finding |

| Microwave-Polyol Process | Ruthenium precursor | Forced hydrolysis | ~2 nm | Uniform coating of crystalline RuO₂·0.64H₂O on MWCNTs. researchgate.net |

| Impregnation | Ruthenium(III) chloride hydrate, MWCNTs | Dripping of water, stirring | - | Synthesis of 5%wt Ru on MWCNT catalyst. scirp.org |

| Magnetic-Sputtering | Ru target, MWCNTs | Ar/O₂ atmosphere | Small crystal grains | Significant increase in electrode capacitance from 0.35 to 16.94 mF cm⁻². researchgate.net |

| In-situ Formation | RuCl₃·3H₂O, MWCNTs | Hydrolysis of ammonia-borane | 1.4–3.0 nm | Highly active catalyst for hydrogen generation. acs.org |

Graphene Oxide (GO) and Reduced Graphene Oxide (rGO):

The synthesis of RuO₂/rGO nanocomposites often involves a one-step microwave-assisted hydrothermal method. nih.gov This technique allows for the uniform distribution of ultra-fine RuO₂ quantum dots (0.8–2.5 nm) on the rGO surface, leading to a porous nanocomposite. nih.gov The process typically starts with the synthesis of graphene oxide from graphite (B72142) using a modified Hummers method. nih.gov Subsequently, a ruthenium precursor, like ruthenium chloride hydrate, is mixed with the GO solution. nih.gov The microwave-hydrothermal treatment then facilitates the reduction of GO to rGO and the formation of RuO₂ nanoparticles. nih.gov Another approach is an in-situ chemical synthesis where the interaction between ruthenium ions and oxygen-containing functional groups on GO provides anchoring sites for the nucleation of RuO₂ particles. bohrium.com Radiolytic synthesis, using gamma rays, has also been employed to produce well-dispersed ruthenium nanoparticles on graphene oxide at room temperature. researchgate.net

| Synthesis Method | Precursors | Key Conditions | RuO₂ Particle Size | Key Finding |

| Microwave-Assisted Hydrothermal | Ruthenium chloride hydrate, Graphene Oxide | Microwave irradiation | 0.8–2.5 nm | High specific capacitance of 1120 F g⁻¹ at 1 A g⁻¹. nih.gov |

| In-situ Chemical Synthesis | Ruthenium ions, Graphene Oxide | - | - | Anchoring of RuO₂ on GO via oxygen functional groups. bohrium.com |

| Radiolytic Synthesis | Ruthenium precursor, Graphene Oxide | Gamma irradiation at room temperature | ~2.5 nm | Homogeneous distribution of nanoparticles on the support. researchgate.net |

Biochar:

A straightforward and scalable method for preparing RuO₂ nanoparticles supported on biochar involves the simple impregnation of a ruthenium salt onto unactivated pine needle char (PNC). acs.org This process results in a RuO₂-based nanocatalyst (RuO₂@PNC) that has demonstrated remarkable activity and high selectivity in the hydrogenation of various arenes and heteroarenes. acs.org This approach highlights the potential of utilizing sustainable and low-cost biomass-derived carbons as effective supports for catalytic RuO₂ nanoparticles. acs.org

Integration of this compound with Other Metal Oxide Nanostructures

Combining this compound with other metal oxides is a strategic approach to develop materials with enhanced functionalities, leveraging the unique properties of each component. These composite nanostructures often exhibit improved catalytic activity, electrochemical performance, and stability compared to their individual counterparts.

Integration with Titanium Dioxide (TiO₂):

Ru-doped TiO₂ nanoparticles can be synthesized through a combination of a sol-gel and a hydrothermal process. azom.com This method involves preparing a mixture of a metal chloride solution and a TiO₂ sol, followed by a hydrothermal reaction at temperatures ranging from 170°C to 210°C. azom.com This process yields nanosized Ru-doped TiO₂ particles with sizes between 10-60 nm, where the crystalline phase can be a mixture of anatase and rutile. azom.com Another strategy involves depositing pre-formed RuO₂ nanoparticles onto a TiO₂ support, which has shown competitive activity and selectivity for the methanation of CO₂. escholarship.orgresearchgate.net

| Synthesis Method | Precursors | Key Conditions | Resulting Nanostructure | Key Finding |

| Sol-Gel and Hydrothermal | Metal chloride solution, TiO₂ sol | 170°C-210°C for 6 h | 10-60 nm Ru-doped TiO₂ particles | Crystalline phase is a coexistence of anatase and rutile. azom.com |

| Impregnation | Pre-formed RuO₂ nanoparticles, TiO₂-P25 | - | RuO₂ nanoparticles on TiO₂ support | Active catalyst for CO₂ methanation. escholarship.orgresearchgate.net |

Integration with Manganese Dioxide (MnO₂):

Composite materials of RuO₂ and MnO₂ have been prepared for high-performance supercapacitor electrodes. jos.ac.cn In one method, RuO₂ and MnO₂ nanomaterials are synthesized separately, via a sol-gel process and a hydrothermal method respectively, and then combined. jos.ac.cn For instance, MnO₂ nanorods can be synthesized by a hydrothermal reaction of potassium permanganate (B83412) and manganese sulfate (B86663) at 160°C. jos.ac.cn The resulting composite electrodes have shown high specific capacitance. jos.ac.cn Another approach involves an ion exchange and annealing process to create Mn-doped RuO₂ nanoarrays on a titanium mesh. nih.gov This involves first synthesizing α-MnO₂ nanoarrays via a hydrothermal method, followed by immersion in a ruthenium trichloride solution and subsequent annealing. nih.gov This method modifies the electronic structure and enhances the oxygen evolution reaction (OER) activity. nih.gov Furthermore, co-electrodeposition has been utilized to fabricate dimensionally stable anode (DSA) electrodes with both RuO₂ and MnO₂. researchgate.net

| Synthesis Method | Precursors | Key Conditions | Resulting Nanostructure | Key Finding |

| Sol-Gel and Hydrothermal | Ruthenium and Manganese precursors | Hydrothermal synthesis at 160°C for MnO₂ | RuO₂/MnO₂ composite | High specific capacitance of 438 F/g. jos.ac.cn |

| Ion Exchange and Annealing | α-MnO₂, RuCl₃ | Annealing at 250-350°C | Mn-doped RuO₂ nanoarrays | Enhanced acidic OER activity and stability. nih.gov |

| Co-electrodeposition | - | - | RuO₂-MnO₂ nanowires | - |

Advanced Characterization Methodologies for Ruthenium Iv Oxide Systems

Structural Characterization Techniques

Structural analysis is fundamental to understanding the physical and chemical behavior of RuO₂. Techniques in this category probe the arrangement of atoms and the macroscopic and microscopic morphology of the material.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is an indispensable tool for determining the phase and crystallinity of RuO₂. The technique works by irradiating a sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.

For RuO₂, XRD is primarily used to identify its common rutile-type tetragonal crystal structure (space group P4₂/mnm). acs.orgarxiv.org The diffraction patterns of crystalline RuO₂ exhibit characteristic Bragg reflections corresponding to specific crystallographic planes. For instance, reflections at 2-theta values of approximately 28.1°, 35.1°, 40.0°, 54.3°, 57.8°, and 69.5° are indexed to the (110), (101), (200), (211), (220), and (301) planes of the rutile phase, respectively. up.ac.zafrontiersin.org The presence and sharpness of these peaks confirm the crystalline nature of the material, while broad, diffuse peaks suggest an amorphous or nanocrystalline structure. frontiersin.orgresearchgate.net

XRD analysis can also be used to estimate the average crystallite size of RuO₂ nanoparticles through the Scherrer equation, which relates the width of the diffraction peaks to the crystallite dimensions. up.ac.zanih.gov Studies have shown that the synthesis method and post-synthesis treatments, such as annealing temperature, significantly influence the crystallinity and particle size of RuO₂, which can be monitored effectively with XRD. acs.orgfrontiersin.org For example, in-situ XRD has been used to observe the transition from amorphous hydrous ruthenium oxide to crystalline rutile RuO₂ upon heating. frontiersin.org

| Parameter | Description | Typical Findings for RuO₂ | References |

| Crystal Structure | The specific arrangement of atoms in the crystal. | Predominantly rutile-type tetragonal structure. | acs.orgarxiv.org |

| Phase Purity | Identification of any secondary or impurity phases. | Patterns are compared with standard JCPDS files (e.g., #88-0322) to confirm phase purity. | up.ac.zafrontiersin.org |

| Crystallinity | The degree of structural order in the material. | Ranges from amorphous (broad humps) to highly crystalline (sharp peaks). | frontiersin.orgresearchgate.net |

| Crystallite Size | The average size of coherently scattering domains. | Can be calculated using the Scherrer equation from peak broadening. | up.ac.zanih.gov |

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are powerful for visualizing the morphology and nanostructure of RuO₂ at high resolutions.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the material. SEM images have revealed diverse morphologies for RuO₂, including nanoparticles, nanorods, hierarchical structures, and thin films, depending on the synthesis conditions. researchgate.netmdpi.com For instance, SEM analysis has shown the formation of club-shaped and pine tree-like hierarchical RuO₂ nanorods under specific oxygen flow rates and pressures during synthesis. researchgate.net It can also show the dispersion and agglomeration of RuO₂ nanoparticles on support materials. mdpi.combohrium.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of individual nanoparticles and their size distribution. TEM has been used to confirm the formation of uniform RuO₂ nanoparticles with average sizes in the nanometer range. acs.org Different shapes, such as nanorods and nanoplatelets, have also been identified using TEM. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale resolution, enabling the direct visualization of the crystal lattice. HRTEM images of RuO₂ can show the lattice fringes, which are the periodic arrangement of atoms in the crystal. The spacing between these fringes can be measured and matched with the d-spacing values obtained from XRD to confirm the crystal structure. acs.org For example, HRTEM has clearly shown lattice fringes corresponding to the (110) and (101) planes of the rutile RuO₂ structure. acs.org Furthermore, HRTEM, in conjunction with Selected Area Electron Diffraction (SAED), can confirm the single-crystalline nature of individual nanoparticles or nanorods. mdpi.com

| Technique | Information Provided | Key Findings for RuO₂ | References |

| SEM | Surface morphology, topography, particle agglomeration. | Diverse morphologies observed: nanoparticles, nanorods, thin films, hierarchical structures. | up.ac.zaresearchgate.netmdpi.com |

| TEM | Particle size, shape, and distribution. | Uniform nanoparticles (e.g., 6 ± 2 nm), nanorods, and nanoplatelets. | acs.orgresearchgate.net |

| HRTEM | Crystal lattice, defects, crystallinity of individual particles. | Lattice fringes confirming rutile structure (e.g., (110), (101) planes); confirms high crystallinity. | acs.orgmdpi.comnih.gov |

| SAED | Crystallographic information from small areas. | Diffraction patterns confirm the single-crystalline rutile structure. | mdpi.comnih.gov |

Spectroscopic Analysis of Electronic Structure and Composition

Spectroscopic techniques are crucial for determining the elemental composition, chemical states, and vibrational properties of RuO₂, providing insights into its electronic structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, critically, the oxidation states of the elements present on the material's surface (typically the top 5-10 nm).

For Ruthenium(IV) oxide, the Ru 3d and O 1s core level spectra are of primary interest. The Ru 3d spectrum of RuO₂ typically shows a doublet corresponding to the Ru 3d₅/₂ and Ru 3d₃/₂ spin-orbit components. The binding energy of the Ru 3d₅/₂ peak for RuO₂ is found at approximately 280.7-281.5 eV, confirming the Ru(IV) oxidation state. thermofisher.comescholarship.orgresearchgate.net It is important to note that the Ru 3d₃/₂ peak overlaps with the C 1s peak from adventitious carbon contamination, which requires careful deconvolution of the spectra for accurate analysis. core.ac.uk

The O 1s spectrum can also provide valuable information. It can typically be deconvoluted into multiple components, representing lattice oxygen (O²⁻) in RuO₂, surface hydroxyl groups (Ru-OH), and adsorbed water molecules. core.ac.ukresearchgate.net The presence and relative intensity of these components can reveal information about the surface hydration and defect chemistry of the RuO₂ material. XPS analysis has been crucial in confirming the presence of Ru(IV) as the dominant species in various RuO₂-based materials and in studying the surface changes that occur during electrochemical processes. escholarship.orgcore.ac.uk

| XPS Region | Species | Approximate Binding Energy (eV) | Interpretation | References |

| Ru 3d₅/₂ | Ru⁴⁺ in RuO₂ | 280.7 - 281.5 | Confirms the +4 oxidation state of ruthenium. | thermofisher.comescholarship.orgresearchgate.net |

| Ru 3d₅/₂ | Ru metal | ~280.2 | Indicates the presence of metallic ruthenium. | thermofisher.comescholarship.org |

| O 1s | Lattice O²⁻ | ~529.6 | Oxygen in the RuO₂ crystal lattice. | tandfonline.com |

| O 1s | Hydroxyl (OH⁻) | ~530.9 | Surface hydroxyl groups, indicating hydration or surface defects. | core.ac.uktandfonline.com |

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and local disorder. Crystalline RuO₂ with the rutile structure has four Raman-active modes: E_g, A_1g, B_1g, and B_2g. arxiv.orgresearchgate.net

The most prominent peaks in the Raman spectrum of crystalline RuO₂ are the E_g mode (a rotational mode of oxygen atoms) typically observed around 528 cm⁻¹ and the A_1g mode (a symmetric stretching mode of oxygen atoms) around 646 cm⁻¹. acs.orgchemrxiv.org The B_2g mode appears at a higher frequency, around 715 cm⁻¹. acs.org The positions and widths of these peaks are sensitive to crystallinity, particle size, and strain. For example, in hydrous or amorphous RuO₂, the Raman bands are typically broad and less defined compared to their crystalline counterparts. frontiersin.orgresearchgate.net The technique is highly effective in distinguishing between the anhydrous crystalline and hydrous amorphous forms of ruthenium oxide and in detecting local structural disorder. frontiersin.org

| Raman Mode | Approximate Wavenumber (cm⁻¹) | Description | References |

| E_g | 510 - 528 | Out-of-plane Ru-O vibration | frontiersin.orgresearchgate.netacs.org |

| A_1g | 626 - 646 | In-plane symmetric Ru-O stretching | frontiersin.orgresearchgate.netacs.org |

| B_2g | 690 - 715 | In-plane asymmetric Ru-O stretching | frontiersin.orgacs.org |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. While RuO₂ itself has characteristic vibrations in the far-infrared region, FT-IR is often used to identify surface functional groups and adsorbed species.

For RuO₂ nanoparticles, FT-IR spectra can show broad bands related to Ru-O stretching and bending vibrations, typically below 1000 cm⁻¹. For instance, bands around 535 cm⁻¹ and 615 cm⁻¹ have been assigned to the characteristic asymmetric stretching mode of RuO₂. researchgate.net A key application of FT-IR is the detection of hydroxyl groups (O-H stretching and bending modes) and water molecules on the surface of hydrous ruthenium oxide. researchgate.netijnnonline.net The presence of broad absorption bands in the 3000-3600 cm⁻¹ region (O-H stretching) and around 1620 cm⁻¹ (H-O-H bending) indicates surface hydration, which is a critical parameter for applications like supercapacitors. The technique can also be used to confirm the removal of organic surfactants or precursors after calcination during synthesis. ijnnonline.net

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic and local atomic structure of this compound (RuO₂). By analyzing the X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), detailed information about the oxidation state, coordination environment, and bond distances of the ruthenium atoms can be obtained. arxiv.orgsciengine.com

Recent studies have utilized XAS to investigate the electronic structure of rutile RuO₂. O-K and Ru M₃-edge XAS have been employed to disentangle the contributions of the crystal field, spin-orbit coupling (SOC), and electronic correlations. mit.eduaps.org These studies have revealed that the locally orthorhombic site symmetry of the Ru ions leads to a significant crystal field contribution, with an energy scale of approximately 1 eV, which is larger than the Ru SOC (≈160 meV). mit.edu This indicates that the local symmetry plays a crucial role in determining the electronic properties of RuO₂. mit.edu

XANES at the O K-edge and Ru L₃-edge has been used to compare the electronic structures of RuO₂ and Iridium(IV) oxide (IrO₂) nanorods. aip.org The results indicated that the hybridization between the oxygen 2p and metal t₂g orbitals is weaker in IrO₂ than in RuO₂. aip.org Furthermore, XANES studies on La-doped RuO₂ have shown that the absorption edge energy of La₀.₁Ru₀.₉O₂ is slightly lower than that of pure RuO₂, indicating a reduced average oxidation state of the Ru sites. sciengine.com A higher white line intensity in the doped sample suggested the presence of more vacant d-orbital states. sciengine.com

In-situ and ex-situ XAS experiments have been conducted on commercially available RuO₂ coated titanium electrodes, known as Dimensionally Stabilized Anodes (DSA), to understand their structural information and electrocatalytic properties during the chlorine generation reaction. arxiv.org The analysis of XANES and EXAFS data revealed that stable RuO₂ forms nanoclusters during the reaction, creating a distorted rutile structure with enhanced electrocatalytic activity. arxiv.org

Electrochemical Characterization Protocols

Electrochemical methods are fundamental to understanding the performance of this compound in applications such as supercapacitors and electrocatalysis. srce.hrjos.ac.cn These protocols allow for the detailed investigation of redox behavior, capacitance, charge transfer kinetics, and reaction mechanisms at the electrode-electrolyte interface. srce.hrjos.ac.cnnih.gov

Cyclic Voltammetry (CV) for Redox Behavior and Capacitance

Cyclic voltammetry (CV) is a primary technique used to characterize the redox behavior and capacitive properties of RuO₂. The shape of the CV curve provides insights into the charge storage mechanism, with rectangular curves indicating ideal capacitive behavior and the presence of redox peaks signifying pseudocapacitive contributions from Faradaic reactions. srce.hrbilkent.edu.tr

The CV of RuO₂ typically exhibits broad redox peaks corresponding to transitions between different oxidation states of ruthenium, such as Ru(III) and Ru(IV). srce.hr For hydrous RuO₂, these redox transitions are very reversible and stable, allowing for thousands of charge/discharge cycles. srce.hr The voltammetric charge, obtained by integrating the CV curve, is a key parameter for calculating the specific capacitance of the material. psu.eduustb.edu.cn

Studies on single crystal RuO₂(110) have shown distinct redox peaks in both acidic (0.1 M HClO₄) and alkaline (0.1 M KOH) solutions, with the peak positions being pH-dependent. osti.gov In acidic solutions, three redox peaks are observed at approximately 0.7 V, 1.1 V, and 1.45 V vs. RHE, while in alkaline solutions, two broader peaks are typically seen. osti.gov The specific capacitance of RuO₂ can be significantly enhanced through modifications, such as doping with palladium, which can increase the specific capacitance by approximately 15 times compared to the parent RuO₂. acs.org

The following table summarizes the specific capacitance values of various RuO₂-based materials determined by CV from several studies.

| Material | Electrolyte | Scan Rate (mV/s) | Specific Capacitance (F/g) | Reference |

| RuO₂/MnO₂ (60% MnO₂) | 38% H₂SO₄ | 20 | 438 | jos.ac.cn |

| Ru₁-ₓPdₓO₂ (x=0.17) | 1 M H₂SO₄ | 10 | ~1163 | acs.org |

| RuO₂ (undoped) | 1 M H₂SO₄ | 10 | ~79 | acs.org |

| RuO₂ thin film | KOH | - | 581 | researchgate.net |

| RuO₂·xH₂O | H₂SO₄ | 20 | 530 | ustb.edu.cn |

| 10 wt% RuO₂/MWCNT | - | - | Significantly higher than pristine MWCNT | scientificarchives.com |

| RuO₂/PPy | 0.2M Na₂SO₄ | 5 | 1321.67 | espublisher.com |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of charge transfer processes at the electrode-electrolyte interface of RuO₂ systems. arxiv.orgrsc.org By applying a small amplitude AC voltage or current perturbation over a range of frequencies, EIS can deconstruct the various electrochemical phenomena occurring, such as solution resistance, double-layer capacitance, and charge transfer resistance. arxiv.orgnih.govacs.org

The resulting data is often presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. For an ideal capacitor, the plot is a vertical line, while for systems with charge transfer reactions, a semicircle is typically observed in the high-frequency region. jos.ac.cn The diameter of this semicircle corresponds to the charge transfer resistance (Rct), a key parameter that quantifies the ease with which electrons are transferred during a Faradaic reaction. arxiv.orgrsc.org A smaller Rct value indicates faster charge transfer kinetics.

In the context of RuO₂ supercapacitors, EIS helps in understanding the internal resistance of the electrode, which is composed of the electrolyte resistance and the charge transfer resistance. jos.ac.cn For instance, in RuO₂/MnO₂ composite electrodes, EIS has shown that the addition of MnO₂ can improve the impedance characteristics, leading to a lower internal resistance. jos.ac.cn For RuO₂ electrodes used in electrocatalysis, such as for the chlorine evolution reaction, EIS studies have revealed that the charge transfer resistance decreases as the applied anodic potential increases, suggesting a more facile adsorption of chloride ions at higher potentials. arxiv.org This has been linked to an increase in surface heterogeneity. arxiv.org

The table below presents charge transfer resistance values for different RuO₂-based systems under various conditions.

| Electrode System | Condition | Charge Transfer Resistance (Rct) | Observation | Reference |

| RuO₂ | 0.8 V vs Ag/AgCl | Higher than at 1.4 V | Decreases with increasing potential | arxiv.org |

| RuO₂ | 1.4 V vs Ag/AgCl | Lower than at 0.8 V | Facile chloride ion adsorption | arxiv.org |

| RuO₂/MnO₂ (60% MnO₂) | - | 0.304 Ω (total internal resistance) | Improved impedance characteristics | jos.ac.cn |

| RuO₂ | Low OER overpotential | Small | Becomes dominant at high overpotential | researchgate.net |

| RuO₂ | High OER overpotential | Dominant | - | researchgate.net |

Linear Sweep Voltammetry (LSV) for Reaction Overpotentials

Linear Sweep Voltammetry (LSV) is a crucial electrochemical technique for evaluating the catalytic activity of this compound, particularly for reactions like the oxygen evolution reaction (OER). In an LSV experiment, the potential is swept linearly with time, and the resulting current is measured. The potential at which a significant increase in current is observed (the onset potential) and the potential required to reach a specific current density (e.g., 10 mA/cm²) are key metrics for assessing the overpotential of a reaction. mdpi.comresearchgate.net A lower overpotential indicates a more efficient catalyst.

For RuO₂, LSV curves are widely used to determine its OER activity. For example, studies on Co-doped RuO₂ nanorods have used LSV to show that the OER activity is dependent on the Co content, with the Ru atom being the catalytic center. nih.gov Similarly, LSV has been employed to demonstrate that sputtered RuO₂ thin films with an optimized Ar:O₂ ratio during deposition exhibit superior catalytic activity towards the OER. mdpi.com

The Tafel slope, derived from the LSV data, provides further insight into the reaction kinetics. A smaller Tafel slope generally signifies faster reaction kinetics. For instance, annealed RuO₂ deposited with a 4:1 Ar:O₂ ratio showed a higher current density and a specific Tafel slope, indicating its superior catalytic activity. mdpi.com The stability of a catalyst can also be assessed by comparing LSV curves before and after a number of CV cycles. nih.gov

The following table summarizes OER overpotential and Tafel slope data for various RuO₂-based catalysts obtained from LSV measurements.

| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| Co₀.₁₁Ru₀.₈₉O₂-δ (350°C) | - | - | - | nih.gov |

| Commercial RuO₂ | - | - | - | nih.gov |

| Annealed RuO₂ (4:1 Ar:O₂) | Alkaline Media | - | 97 | mdpi.com |

| As-deposited RuO₂ (20% O₂) | Alkaline Media | - | 79.8 | mdpi.com |

| CMR-2 (RuO₂@CoMnO₃) | Acidic | Lower than RuO₂ | 71.6 | acs.org |

| RuO₂ | Acidic | Higher than CMR-2 | 91.8 | acs.org |

| RuO₂/WO₃ IOs | 0.5 M H₂SO₄ | 181 | 48.7 | sciopen.com |

| Commercial RuO₂ | 0.5 M H₂SO₄ | 265 | 70.3 | sciopen.com |

Surface Science Probes for Interfacial Phenomena

The study of interfacial phenomena on this compound surfaces is critical for understanding its catalytic and electrochemical behavior at a fundamental level. Surface science techniques provide atomic-scale information about the structure and composition of the outermost layers of the material.

Low-Energy Electron Diffraction (LEED) for Surface Structure

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the surface crystallographic structure of single-crystal materials like this compound. By directing a beam of low-energy electrons at the surface and observing the diffraction pattern of the elastically scattered electrons, information about the symmetry, periodicity, and quality of the surface atomic arrangement can be obtained. gwdg.decapes.gov.br

For RuO₂, LEED has been instrumental in characterizing the structure of its various crystallographic faces, most notably the (110) and (100) surfaces. capes.gov.brresearchgate.net Studies have shown that both the (110) and (100) surfaces of RuO₂ exhibit well-defined LEED patterns, with surface lattice dimensions that are in close agreement with values predicted by X-ray diffraction. capes.gov.br

LEED has been used to confirm the successful preparation of RuO₂(110) thin films, for example, by the thermal oxidation of a Ru(0001) single crystal. researchgate.net The appearance of characteristic LEED patterns, often showing three rotational domains, indicates the formation of the RuO₂(110) surface. researchgate.net Furthermore, LEED analysis has been used to study the adsorption of molecules like CO and N₂ on the RuO₂(110) surface. core.ac.uk While the (1x1) LEED pattern remains unchanged upon adsorption, indicating no formation of an ordered superstructure, the significant alteration of the LEED I-V curves confirms that adsorption has occurred at specific sites. core.ac.uk

The technique has also been crucial in identifying surface reconstructions. The RuO₂(110) and (100) surfaces can undergo a series of reversible reconstructions resulting from the loss of surface oxygen, each with a distinct and well-defined LEED pattern. capes.gov.br Quantitative LEED analysis, often combined with density functional theory (DFT) calculations, allows for the precise determination of atomic positions on the surface, including bond lengths and layer spacings, as demonstrated for the clean RuO₂(110) surface and upon adsorbate coverage. core.ac.ukacs.org

| Surface | Observation | Method | Reference |

| RuO₂(110) | Well-defined LEED pattern, agrees with XRD predictions. | LEED | capes.gov.br |

| RuO₂(100) | Well-defined LEED pattern, agrees with XRD predictions. | LEED | capes.gov.br |

| RuO₂(110) on Ru(0001) | Three rotational domains characteristic of RuO₂(110). | LEED | researchgate.net |

| CO on RuO₂(110) | (1x1) LEED pattern preserved, but I-V curves altered. | LEED | core.ac.uk |

| N₂ on RuO₂(110) | (1x1) LEED pattern preserved, but I-V curves altered. | LEED | core.ac.uk |

| RuO₂(110) | Surface consists of Ru(0001)-(1x1)-O and RuO₂(110) patches. | LEED | acs.org |

| RuO₂(100) on Ru(101̄0) | Lattice-matched growth with compressive strain. | LEED, DFT | researchgate.net |

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Imaging